molecular formula C23H24N4O3S B3006366 N-[(2-methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 899747-03-6

N-[(2-methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3006366
CAS No.: 899747-03-6
M. Wt: 436.53
InChI Key: GGRNNWZFYCPJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by:

  • A cyclopenta[d]pyrimidinone core with a 2-oxo substituent.
  • A sulfanyl (-S-) linkage connecting the pyrimidinone ring to an acetamide moiety.
  • Substituents including a pyridin-4-ylmethyl group at position 1 and a 2-methoxyphenylmethyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-8-3-2-5-17(20)13-25-21(28)15-31-22-18-6-4-7-19(18)27(23(29)26-22)14-16-9-11-24-12-10-16/h2-3,5,8-12H,4,6-7,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNNWZFYCPJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxyphenyl group, a pyridinyl moiety, and a cyclopenta[d]pyrimidine scaffold. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques to achieve the desired molecular configuration. For example, derivatives of similar structures have been synthesized using methods such as condensation reactions and cyclization processes .

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyridinyl and cyclopenta[d]pyrimidine frameworks have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM while demonstrating low toxicity toward normal cells (NIH-3T3) .

Antimicrobial Properties

Compounds bearing the pyridine and phenyl groups have been extensively studied for their antimicrobial properties. The presence of the methoxy group is thought to enhance the lipophilicity and bioavailability of these compounds, making them effective against a range of bacterial strains .

COX Inhibition

Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Selective COX-2 inhibitors derived from similar scaffolds have been developed to provide pain relief with reduced gastrointestinal side effects compared to traditional NSAIDs .

Therapeutic Applications

The diverse biological activities of N-[(2-methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide suggest several therapeutic applications:

  • Cancer Therapy : Given its cytotoxicity against cancer cell lines, this compound could be explored further as a potential anticancer agent.
  • Anti-inflammatory Treatments : Its role as a COX inhibitor positions it as a candidate for developing new anti-inflammatory drugs.
  • Antimicrobial Agents : The antimicrobial efficacy makes it suitable for further development into new antibiotics or antifungal treatments.

Case Studies

Several studies have documented the effectiveness of structurally related compounds in various therapeutic areas:

  • A study demonstrated that pyrimidine derivatives exhibited significant anticancer activity through apoptosis induction in cancer cells .
  • Another research article highlighted the synthesis of pyridine-based compounds that showed promising results as selective COX inhibitors .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Physicochemical Highlights
Target Compound Cyclopenta[d]pyrimidinone Pyridin-4-ylmethyl, 2-methoxyphenylmethyl, sulfanyl High lipophilicity due to aromatic groups
S-Substituted N-(4-Fluorophenyl)-6-Mercapto-Nicotinamides () Pyridine 4-Fluorophenyl, thioether (-S-) Moderate solubility in polar solvents
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide () Pyrimidinone 2,3-Dichlorophenyl, methylpyrimidinone High crystallinity (mp 230°C)
N-(3-{3-Cyclopropyl-5-[(2-Fluoro-4-Iodophenyl)Amino]...}Phenyl)Acetamide () Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl High molecular weight (693.53 g/mol)

Key Observations :

  • The 2-methoxyphenylmethyl group in the target compound may enhance blood-brain barrier penetration compared to dichlorophenyl () or fluorophenyl () groups.

Systems Pharmacology and Docking Insights

  • Studies on structurally similar compounds (e.g., oleanolic acid, hederagenin) demonstrate that shared scaffolds correlate with overlapping MOAs, such as kinase inhibition or epigenetic modulation.
  • Molecular docking analysis () suggests that the target compound’s pyrimidinone core and sulfanyl group may interact with ATP-binding pockets or cysteine residues in proteins.

Gene Expression and Bioactivity Variability

  • While structural similarity (Tanimoto coefficient >0.85) increases the likelihood of shared gene expression profiles, only 20% of such pairs exhibit significant biological response overlap ().
  • The target compound’s pyridin-4-ylmethyl group could confer unique transcriptomic effects compared to simpler pyridine derivatives ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar acetamide derivatives often involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. For example, pyrimidinone cores can be synthesized via cyclocondensation of thiourea derivatives with cyclopentanone analogs under acidic conditions . Optimization strategies include using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) may enhance yield and reproducibility by improving reaction control .

Q. How can the compound’s crystal structure and molecular conformation be characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation. Programs like SHELXS97 and SHELXL2016 are used for structure solution and refinement . For this compound, intramolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking interactions between the pyrimidine and aromatic rings should be analyzed to understand conformational stability . Synchrotron radiation may improve data resolution for complex cyclopenta[d]pyrimidinone systems.

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer : Safety data sheets (SDS) for structurally related acetamides recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Exposure Mitigation : Use fume hoods during synthesis to avoid inhalation .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?

  • Methodological Answer : Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) can direct molecular packing in crystals or stabilize transition states during reactions. Computational tools like PLATON or Mercury can map interaction networks . For example, the pyridin-4-ylmethyl group may participate in CH-π interactions with the methoxyphenyl moiety, affecting solubility or catalytic activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Steps to address this include:

  • Purity Verification : Use HPLC-MS (≥95% purity) and NMR to confirm structural integrity .
  • Dose-Response Studies : Compare EC50/IC50 values under standardized conditions.
  • Meta-Analysis : Cross-reference with databases like PubChem or CSD to identify structural analogs with validated bioactivity .

Q. How can the sulfanyl-acetamide moiety be functionalized to enhance target selectivity?

  • Methodological Answer : The sulfanyl group is a reactive site for post-synthetic modifications. Strategies include:

  • Oxidation to Sulfone : Using mCPBA (meta-chloroperbenzoic acid) to improve electrophilicity for nucleophilic attack .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce biaryl groups .
  • Enzymatic Modifications : Lipase-catalyzed acyl transfer to generate prodrug derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.